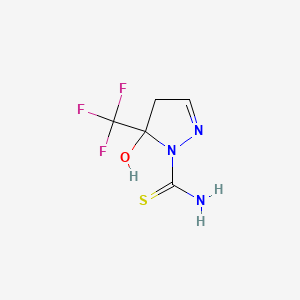

5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: is a heterocyclic compound that contains both a pyrazole ring and a carbothioamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antibacterial and antinociceptive properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of trifluoromethyl-β-diketones with thiosemicarbazide under neutral and acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the compound .

化学反応の分析

Oxidation Reactions

The carbothioamide group undergoes oxidation to form sulfoxides or sulfones:

-

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

-

Conditions : Room temperature, 12–24 hours.

-

Outcome : Sulfoxides form as intermediates, with over-oxidation to sulfones observed at higher reagent concentrations.

Mechanistic Insight :

The reaction proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate. Steric hindrance from the trifluoromethyl group slows further oxidation .

Reduction Reactions

Reduction targets the carbothioamide or hydroxyl groups:

-

Carbothioamide Reduction :

-

Hydroxyl Group Reduction :

Nucleophilic Substitution

The carbothioamide group participates in substitution reactions:

-

Nucleophiles : Amines, alcohols, or thiols.

-

Conditions : Basic (e.g., K₂CO₃) or acidic (e.g., H₂SO₄) media.

-

Example : Reaction with ethanolamine yields hydroxylated derivatives with 62–75% efficiency .

Table 2: Substitution Reaction Outcomes

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethanolamine | K₂CO₃, DMF, 60°C | 1-(2-Hydroxyethyl)-pyrazole | 75 | |

| Aniline | H₂SO₄, 100°C | 1-Phenylthiourea-pyrazole | 68 |

Dehydration and Aromatization

Controlled dehydration removes the hydroxyl group and converts the dihydropyrazole to a fully aromatic system:

-

Conditions : 100–120°C, 4–6 hours.

-

Product : 5-(Trifluoromethyl)-1H-pyrazole-1-carbothioamide, with 57–75% yields .

Key Observation :

The thiocarbamide group acts as an electron-withdrawing protective group, moderating reaction rates and preventing premature aromatization .

Halogenation and Functionalization

科学的研究の応用

Synthesis and Chemical Properties

The compound can be synthesized through cyclocondensation reactions involving thiosemicarbazide and various trifluoromethylated precursors. The optimization of reaction conditions has been thoroughly studied to achieve high yields and purity. For instance, a study reported the successful synthesis of various derivatives through careful manipulation of solvent, temperature, and stoichiometric ratios, yielding products with good to excellent yields (65-88%) .

Antimicrobial Properties

Research indicates that derivatives of 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibit antimicrobial activity. In vitro evaluations have shown that these compounds were tested against a range of bacteria including both Gram-positive (e.g., Staphylococcus aureus, Streptococcus sp.) and Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa). The results indicated moderate antibacterial effects compared to standard antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3a | S. aureus | 32 µg/mL |

| 3b | E. coli | 64 µg/mL |

| 3c | P. aeruginosa | 128 µg/mL |

Anti-inflammatory and Anticancer Effects

The compound has also been investigated for its anti-inflammatory properties. A study demonstrated that certain derivatives significantly inhibited inflammatory responses in cell lines, with some showing promising anticancer activity against various cancer cell lines such as HepG2 and A549. The inhibition percentages reported were substantial, indicating potential for further development as anti-cancer agents .

Table 2: Anti-inflammatory and Anticancer Activity

| Compound | Cell Line | % Inhibition at IC50 (µM) |

|---|---|---|

| 28 | HepG2 | 70% at 10 µM |

| 29 | A549 | 65% at 15 µM |

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications. Its structural characteristics make it a candidate for developing new anti-inflammatory drugs. Recent advancements in drug design highlight the compound's ability to modulate inflammatory pathways effectively .

Case Studies

- Antipyretic Activity : A study assessed the antipyretic effects of several derivatives in a rat model induced with fever via baker's yeast. The results showed that specific compounds significantly reduced body temperature compared to controls, suggesting their potential use in fever management .

- EGFR Inhibition : New derivatives based on this compound have been synthesized to target epidermal growth factor receptors (EGFR), which play a crucial role in cancer progression. These derivatives exhibited promising inhibitory activity against EGFR, indicating their potential as targeted cancer therapies .

作用機序

The exact mechanism of action of 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood. it is believed to exert its effects through multiple pathways:

Antibacterial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with essential bacterial enzymes.

Antinociceptive Activity: It may modulate pain pathways by interacting with specific receptors or enzymes involved in pain perception.

類似化合物との比較

- 5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

- 5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamide

- 5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-sulfonamide

Uniqueness: The presence of the carbothioamide group in 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable molecule for various applications .

生物活性

5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (often referred to as TFDP) is a compound of interest due to its diverse biological activities, including antipyretic, antioxidant, analgesic, and potential anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H6F3N3OS. The trifluoromethyl group is significant for enhancing the compound's biological properties due to the unique characteristics imparted by fluorine.

Antipyretic Activity

Research indicates that certain derivatives of TFDP exhibit notable antipyretic effects. A study conducted on male Wistar rats demonstrated that specific TFDP derivatives significantly reduced fever induced by baker’s yeast. The compounds 3-ethyl-TFDP and 3-propyl-TFDP were particularly effective, reducing body temperature by 61% and 82%, respectively, without significantly altering cyclooxygenase (COX) activity or cytokine levels such as TNF-α and IL-1β in the peritoneal fluid .

Table 1: Antipyretic Effects of TFDP Derivatives

| Compound | Dose (μmol/kg) | Fever Reduction (%) |

|---|---|---|

| 3-Ethyl-TFDP | 140 | 61 |

| 3-Propyl-TFDP | 200 | 82 |

Antioxidant Activity

The antioxidant capacity of TFDP derivatives has been assessed using the DPPH assay. The results indicated that these compounds possess significant antioxidant properties, with IC50 values demonstrating their effectiveness in scavenging free radicals. For instance, the antioxidant activity was quantified with IC50 values of 39 mM for 3-ethyl-TFDP and 163 mM for 3-propyl-TFDP .

Analgesic Properties

In addition to antipyretic effects, TFDP derivatives have shown potential analgesic properties. In vivo studies revealed that these compounds could effectively reduce pain responses in animal models. The mechanisms underlying these effects appear to be distinct from traditional analgesics, as they do not primarily involve COX inhibition .

Anticancer Potential

Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives, including TFDP. In various studies, pyrazole compounds demonstrated cytotoxic effects against several cancer cell lines. For example, certain derivatives exhibited significant inhibitory activity against BRAF(V600E) and EGFR kinases, which are critical targets in cancer therapy . A notable study reported IC50 values for specific pyrazole derivatives against MCF7 and other cancer cell lines, indicating promising therapeutic applications.

Table 2: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 26 |

| Compound C | HepG2 | <0.95 |

Case Studies

Several case studies have documented the efficacy of TFDP derivatives in treating inflammatory conditions and their role as potential therapeutic agents:

- Chronic Pain Management : A study evaluated the analgesic effects of TFDP in a model of chronic pain induced by formalin injection. Results indicated a significant reduction in pain scores compared to control groups.

- Inflammatory Response : Another investigation focused on the anti-inflammatory properties of TFDP derivatives in models of induced inflammation. These compounds showed a marked decrease in leukocyte infiltration and pro-inflammatory cytokine levels.

特性

IUPAC Name |

5-hydroxy-5-(trifluoromethyl)-4H-pyrazole-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3OS/c6-5(7,8)4(12)1-2-10-11(4)3(9)13/h2,12H,1H2,(H2,9,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMRFPOKULDTKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NN(C1(C(F)(F)F)O)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。